
Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride consists of a tert-butyl group attached to a 2-amino-3-hydroxybutanoate moiety. The presence of the tert-butyl group introduces unique reactivity patterns, which can impact its behavior in various chemical processes .
Applications De Recherche Scientifique
Tert-butyl serine hydrochloride has various scientific research applications, including the synthesis of peptides and proteins, the study of enzyme kinetics, and the development of novel drugs. This compound is used as a chiral building block in the synthesis of peptides and proteins, which are essential biomolecules that play critical roles in various biological processes. Tert-butyl serine hydrochloride is also used in the study of enzyme kinetics, as it can act as a substrate for various enzymes. Furthermore, the compound has potential applications in the development of novel drugs, as it can be used as a scaffold for the design of new compounds with specific pharmacological properties.
Mécanisme D'action
Tert-butyl serine hydrochloride acts as a substrate for various enzymes, including serine proteases and transaminases. The compound is metabolized in the body through various metabolic pathways, including transamination and deamination. The resulting metabolites are excreted from the body through urine and feces. The exact mechanism of action of Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride serine hydrochloride is not fully understood, and further research is needed to elucidate its biological activity.
Biochemical and Physiological Effects
Tert-butyl serine hydrochloride has various biochemical and physiological effects on the body, including the regulation of protein synthesis, the modulation of enzyme activity, and the maintenance of metabolic homeostasis. The compound acts as a chiral building block in the synthesis of peptides and proteins, which are essential biomolecules that play critical roles in various biological processes. Tert-butyl serine hydrochloride also modulates the activity of various enzymes, including serine proteases and transaminases. Furthermore, the compound is involved in the maintenance of metabolic homeostasis, as it is metabolized through various metabolic pathways in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl serine hydrochloride has various advantages and limitations for lab experiments. The compound is readily available and can be synthesized using a specific method. Furthermore, the compound has potential applications in the synthesis of peptides and proteins, the study of enzyme kinetics, and the development of novel drugs. However, the compound has limitations, including its potential toxicity and its limited solubility in aqueous solutions. Furthermore, the compound may have variable activity depending on the specific enzyme or metabolic pathway being studied.
Orientations Futures
There are various future directions for the use of Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride serine hydrochloride, including the development of new synthetic methods, the study of its biological activity, and the development of novel drugs. Further research is needed to elucidate the exact mechanism of action of the compound and its biological activity. Additionally, new synthetic methods for the compound may be developed to improve its purity and yield. Furthermore, the compound may have potential applications in the development of novel drugs, including those for the treatment of various diseases and conditions.
Conclusion
Tert-butyl serine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail. Tert-butyl serine hydrochloride has various advantages and limitations for lab experiments, and there are various future directions for its use, including the development of new synthetic methods, the study of its biological activity, and the development of novel drugs. Further research is needed to fully understand the potential applications of this compound in the field of medicine.
Méthodes De Synthèse
Tert-butyl serine hydrochloride is synthesized using a specific method that involves the reaction between Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride (R)-2-acetamido-3-hydroxybutanoate and L-serine hydrochloride. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting compound is purified using various techniques, including recrystallization, column chromatography, and HPLC. The purity and identity of the compound are confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Propriétés
IUPAC Name |
tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-5(10)6(9)7(11)12-8(2,3)4;/h5-6,10H,9H2,1-4H3;1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBFRQWDQDYNNF-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC(C)(C)C)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



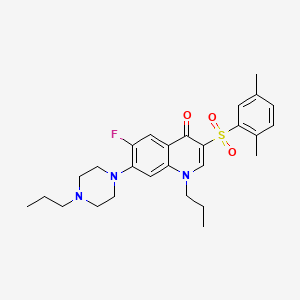
![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)
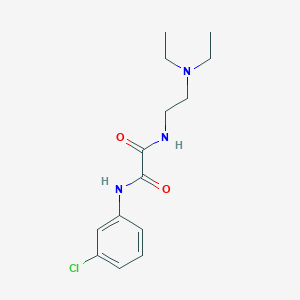
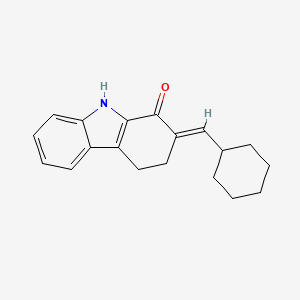
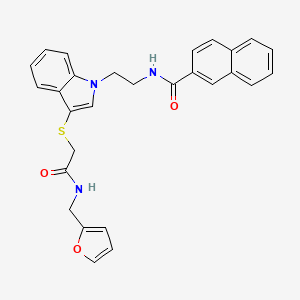
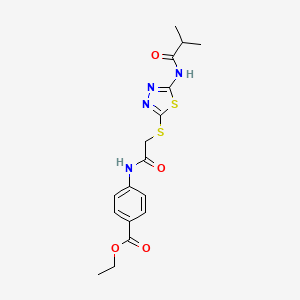
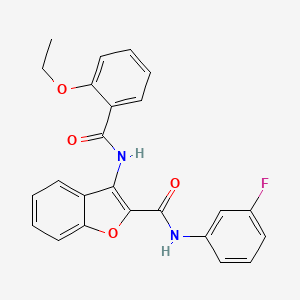
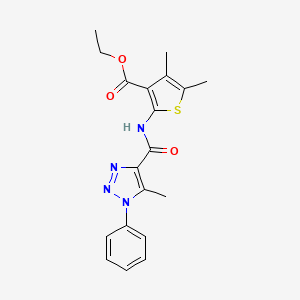
![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)
![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)

